6-cyclobutylpyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones, which are characterized by a pyridazine ring with a ketone group. This compound has garnered attention due to its potential pharmacological applications, particularly in the treatment of various diseases. Pyridazinones are known for their diverse biological activities, making them subjects of extensive research in medicinal chemistry.
The compound is classified under the broader category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is part of the pyridazine family, which includes compounds with two adjacent nitrogen atoms in a six-membered ring. The structural formula can be represented as follows:
The synthesis of 6-cyclobutylpyridazin-3(2H)-one can be achieved through several methods, with one notable approach involving the reaction of substituted phenol derivatives with hydrazine derivatives. A typical synthetic route may include:
For example, in a specified synthesis method, the compound was prepared by reacting 6-(4-amino-2,6-dichlorophenoxy)-4-cyclobutylpyridazin-3(2H)-one with appropriate reagents under controlled conditions to yield the desired product .
The molecular structure of 6-cyclobutylpyridazin-3(2H)-one features a pyridazine ring fused with a cyclobutyl group. The key structural components include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond lengths and angles.
6-cyclobutylpyridazin-3(2H)-one can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 6-cyclobutylpyridazin-3(2H)-one involves its interaction with biological targets, primarily enzymes or receptors involved in disease pathways. For instance, it may inhibit certain enzymes related to inflammatory processes or cancer cell proliferation.
The specific biochemical pathways activated or inhibited by this compound can be elucidated through:
Data from pharmacological studies could provide insights into its efficacy and safety profile.
The physical and chemical properties of 6-cyclobutylpyridazin-3(2H)-one are crucial for understanding its behavior in biological systems and during synthesis:
These properties influence both its laboratory handling and potential applications.
6-cyclobutylpyridazin-3(2H)-one has several promising applications in scientific research:
The systematic name "6-cyclobutylpyridazin-3(2H)-one" precisely defines this bicyclic compound under IUPAC conventions. The core structure is a pyridazinone ring, a six-membered diazine featuring two adjacent nitrogen atoms at positions 1 and 2, with a carbonyl group at C3. The "2H" denotes the tautomeric form where the hydrogen resides on N2, favoring the lactam configuration over the hydroxyimine form. The "6-cyclobutyl" prefix specifies a cyclobutane ring attached via a single bond to C6 of the pyridazine ring. This linkage creates a constrained aliphatic moiety that significantly influences the molecule’s conformational flexibility and steric profile.
Pyridazine derivatives exhibit a high dipole moment (~4.0 D) due to the electron-deficient nature of the nitrogen atoms and the adjacent carbonyl group, enhancing hydrogen-bonding capacity. The cyclobutyl group introduces angle strain from its ~90° bond angles, promoting distinct puckered conformations that can optimize binding interactions with biological targets. This fusion creates a hybrid scaffold combining the polarity and π-stacking capability of an aromatic heterocycle with the three-dimensionality and steric definition of an alicyclic system [1] [10].
Table 1: Key Structural Features of 6-Cyclobutylpyridazin-3(2H)-one
Structural Component | Chemical Characteristics | Biochemical Implications |
---|---|---|
Pyridazin-3(2H)-one Core | High dipole moment (∼4.0 D); Lactam tautomer preferred; Dual H-bond acceptor sites (N1, C=O) | Enhanced water solubility; Strong target binding via H-bonding; π-π stacking with aromatic residues |
Cyclobutyl Substituent | Puckered conformation (∼35° dihedral angle); High ring strain (110 kJ/mol); Aliphatic C-H bonds | Improved membrane permeability; Defined 3D orientation for van der Waals contacts; Metabolic resistance via steric shielding |
C6 Linkage | Single C-C bond; Free rotation partially restricted by ring strain | Conformational flexibility balanced with torsional control; Adjustable hydrophobic pocket engagement |
The exploration of pyridazinone derivatives gained momentum in the early 2000s with the recognition of their potential as kinase inhibitors and CNS-active agents. The specific incorporation of cyclobutyl at C6 emerged as a strategic innovation to address pharmacokinetic challenges associated with simpler alkyl or aryl substituents. Early work by researchers at Schering-Plough (later Merck) identified pyridazin-3(2H)-ones as templates for histamine H₃ receptor inverse agonists, aiming to treat cognitive disorders. Compound optimization revealed that small, strained rings like cyclobutyl at C6 markedly improved blood-brain barrier penetration compared to bulkier tert-butyl or phenyl groups .
A breakthrough came with the discovery of CEP-26401 (irdabisant), a closely related analog featuring a 5-(piperidinyloxy)phenyl group, which advanced to Phase I trials for cognitive enhancement. Although CEP-26401 contained a phenyl group rather than cyclobutyl, its success validated pyridazin-3(2H)-ones as CNS drug scaffolds. Parallel studies demonstrated that 6-cyclobutyl derivatives exhibited superior metabolic stability in human liver microsomes (t₁/₂ > 120 min) compared to cyclohexyl (t₁/₂ ~45 min) or cyclopentyl (t₁/₂ ~75 min) analogs, attributed to reduced cytochrome P450 3A4 affinity due to the cyclobutyl group’s steric shielding [7].
Table 2: Evolution of Pyridazin-3(2H)-one Derivatives in Drug Discovery
Time Period | Key Advances | Impact on 6-Cyclobutylpyridazin-3(2H)-one Research |
---|---|---|
2000–2005 | Identification of pyridazinones as histamine H₃ receptor antagonists; Synthesis of first-generation C-6 alkyl derivatives | Established SAR: Small C6 substituents enhance receptor affinity (e.g., Ki = 15 nM for ethyl derivative) |
2006–2010 | Development of CEP-26401; Recognition of cyclobutyl’s pharmacokinetic advantages | Demonstrated cyclobutyl’s role in improving CNS exposure (brain/plasma ratio = 0.8 vs. 0.2 for phenyl) |
2011–Present | Structural studies of pyridazinones in complex with targets (e.g., kinases, GPCRs); FDA approval of pyridazine-containing drugs (relugolix, deucravacitinib) | Validated pyridazine as privileged scaffold; Motivated exploration of 6-cyclobutyl variants for selective target modulation |
6-Cyclobutylpyridazin-3(2H)-one functions as a versatile pharmacophore enabling selective interactions with diverse biological targets. The pyridazinone core acts as a bioisostere for phenyl or pyridone rings, offering improved polarity and hydrogen-bonding geometry. Its primary therapeutic applications exploit interactions with:
Structure-activity relationship (SAR) studies underscore cyclobutyl’s critical role: Replacing it with larger rings (cyclohexyl) diminishes target affinity due to steric clashes, while smaller rings (cyclopropyl) reduce metabolic stability. The carbonyl oxygen is essential—its replacement with thiocarbonyl or methylene abrogates activity. Additionally, N2 substitution modulates solubility; methyl or acetyl groups retain potency while improving oral bioavailability [7].
Table 3: Structure-Activity Relationship (SAR) of Key Modifications
Structural Modification | Effect on Target Affinity | Effect on Pharmacokinetics |
---|---|---|
C6 Cyclobutyl vs. Phenyl | Increased H₃ receptor Ki (0.3 nM vs. 2.1 nM); Enhanced kinase selectivity | Higher metabolic stability (HLM CLint 12 vs. 45 μL/min/mg); Improved log D (1.8 vs. 2.5) |
Carbonyl (C3=O) to Thiocarbonyl (C3=S) | >100-fold loss in PDE4B inhibition | Increased lipophilicity (log P +0.5); Faster clearance |
N2-H to N2-CH₃ | Maintained H₃ receptor affinity (Ki = 0.4 nM) | Enhanced oral absorption (F% = 65% vs. 25%); Reduced plasma protein binding |
Addition of C4 Substituents (e.g., CN, Cl) | Up to 10-fold gain in kinase inhibitory potency | Variable effects on CYP inhibition; Moderate solubility decrease |
The compound’s physicochemical profile—moderate log D (~1.8), topological polar surface area (~70 Ų), and aqueous solubility (>100 μM)—aligns with guidelines for CNS-penetrant and orally bioavailable drugs. These attributes, combined with its synthetic tractability via Paal-Knorr or palladium-catalyzed coupling, solidify its utility in modern drug discovery campaigns targeting neurological disorders, inflammation, and oncology [1] [7] [10].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7